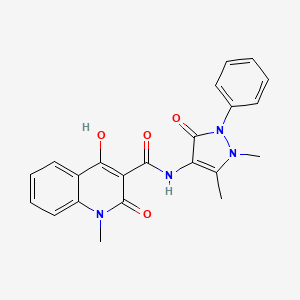
ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate
Übersicht
Beschreibung
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. It is a synthetic compound that has been studied for its potential application in various scientific fields.
Wirkmechanismus
The mechanism of action of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate is not fully understood. However, studies have shown that it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. It may also inhibit the activity of enzymes involved in fungal cell wall synthesis. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate has been shown to have various biochemical and physiological effects. In bacterial and fungal cells, it can inhibit growth and replication. In cancer cells, it can induce apoptosis and inhibit cell proliferation. However, the exact biochemical and physiological effects of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate may vary depending on the specific cell type and concentration of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate in lab experiments is its potential as a broad-spectrum antimicrobial and anticancer agent. It has been shown to be effective against a wide range of bacterial and fungal strains, as well as various cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate. One area of interest is in the development of new antimicrobial and anticancer agents based on the structure of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate. Another area of interest is in the optimization of its use in lab experiments through a better understanding of its mechanism of action. Additionally, further studies are needed to determine its potential toxicity and pharmacokinetics in vivo.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate has been studied for its potential application in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydro-6-quinolinecarboxylate has antibacterial, antifungal, and antitumor properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
ethyl 3-benzyl-4-hydroxy-2-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-24-19(23)13-8-9-16-14(11-13)17(21)15(18(22)20-16)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJNYIQCWWBZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)


![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)



![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)


![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)
